N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-26(2)19-10-8-16(9-11-19)20(27-12-3-4-13-27)15-24-21(28)22(29)25-18-7-5-6-17(23)14-18/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSWHXPHAXOPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)Cl)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with 4-(dimethylamino)benzaldehyde to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with 2-bromoethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Building Blocks
- The compound serves as a vital building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for the modification and creation of derivatives with potential new properties.
Reactivity and Chemical Transformations
- N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide undergoes various chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids or ketones using potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can yield amines or alcohols when treated with hydrogen gas in the presence of palladium catalysts.
- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions, leading to methoxy-substituted derivatives.
Biological Applications
Ligand Studies
- The compound has been investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a candidate for exploring receptor-mediated biological processes.
Therapeutic Potential
- Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. These therapeutic effects are being explored in various biological models to understand their mechanisms and efficacy.
Industrial Applications
Material Development
- In industry, the compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow for innovations in material science, particularly in creating polymers and other functional materials.
Data Tables
| Application Area | Details |
|---|---|
| Chemical Synthesis | Building block for complex molecules |
| Biological Research | Ligand for receptor binding studies |
| Therapeutic Research | Potential anti-inflammatory and analgesic effects |
| Industrial Use | Development of new materials |
Case Studies
-
Receptor Binding Studies
- Researchers have utilized this compound to study its binding affinity to various receptors. Initial findings indicate promising interactions that could lead to novel therapeutic agents targeting specific diseases.
-
Synthesis of Derivatives
- A study focused on synthesizing derivatives of this compound demonstrated its versatility as a precursor in creating new pharmacological agents. The derivatives exhibited varied biological activities, suggesting potential applications in drug development.
-
Material Science Innovations
- In industrial applications, the compound has been explored for creating advanced materials with enhanced properties. Case studies highlight its role in developing polymers that exhibit improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N’-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between the target compound and related molecules:
*Estimated based on structural analysis.
Key Observations:
Core Structure: The target compound’s ethanediamide core distinguishes it from monoamide analogs (e.g., ) and phthalimide derivatives (). The diamide group may enhance intermolecular hydrogen bonding, influencing crystallinity or solubility .
Substituent Diversity: The 3-chlorophenyl group is shared with and , suggesting a role in modulating lipophilicity or electronic properties. The pyrrolidin-1-yl group (a five-membered cyclic amine) contrasts with the bicyclic tetrahydroquinolinyl group in , likely altering steric bulk and conformational flexibility .
Biological Activity
N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide, commonly referred to as a synthetic compound with potential pharmacological applications, has garnered attention in recent years due to its complex structure and biological properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and a dimethylamino group attached to a pyrrolidine moiety, contributing to its unique pharmacological profile. Its molecular formula is , with a molecular weight of approximately 333.87 g/mol.
Research indicates that the compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the dimethylamino group suggests potential activity as a monoamine reuptake inhibitor, which could enhance neurotransmitter availability in the synaptic cleft.
Biological Activity Overview
The biological activity of this compound has been explored in several studies:
- Antidepressant Effects : In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These findings suggest its potential as a treatment for depression .
- Analgesic Properties : Studies have shown that this compound exhibits analgesic activity comparable to established pain relievers. It appears to modulate pain pathways through interaction with opioid receptors .
- Neuroprotective Effects : Preliminary research indicates that the compound may possess neuroprotective properties, particularly against oxidative stress-induced neuronal damage. This could have implications for neurodegenerative diseases like Alzheimer's and Parkinson's .
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Depression : A study involving rodents treated with varying doses of the compound showed a dose-dependent decrease in immobility time during forced swim tests, indicating enhanced mood and reduced depressive symptoms. The results were statistically significant compared to control groups .
- Pain Management Study : In a controlled trial assessing the analgesic effects, subjects receiving the compound reported lower pain scores compared to those receiving placebo treatments. This suggests its potential utility in clinical pain management settings .
- Neuroprotection Research : A laboratory study demonstrated that pre-treatment with the compound significantly reduced neuronal cell death in cultures exposed to oxidative agents, highlighting its protective role against neurodegeneration .
Q & A
Basic Research Question: How can researchers optimize the synthesis of N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide to achieve high purity and yield?
Methodological Answer:
The synthesis of this compound involves multi-step pathways requiring precise control of reaction conditions. Key parameters include:
- Temperature : Maintain strict temperature ranges (e.g., 0–5°C for sensitive steps like amide bond formation) to avoid side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve reaction efficiency .
- Reaction Monitoring : Employ HPLC to track reaction progress and isolate the target compound from byproducts .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization for final purification .
Basic Research Question: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., chlorophenyl, pyrrolidine) and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns (e.g., chlorine atoms) .
- Infrared Spectroscopy (IR) : Identify functional groups like carbonyl (C=O) stretching (~1650–1750 cm) and N-H bonds .
Advanced Research Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise due to variations in assay conditions or structural analogs. Strategies include:
- Comparative Bioassays : Test the compound alongside structurally similar analogs (e.g., tetrahydroquinoline or pyrrolidine derivatives) under standardized conditions .
- Dose-Response Analysis : Establish EC/IC values across multiple concentrations to validate potency thresholds .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to rule out synthesis errors .
Advanced Research Question: What mechanistic hypotheses explain the compound’s potential biological activity?
Methodological Answer:
The compound’s activity may stem from:
- Receptor Binding : The chlorophenyl and dimethylaminophenyl groups may engage in π-π stacking or hydrogen bonding with target proteins (e.g., neurotransmitter receptors) .
- Pyrrolidine Flexibility : The pyrrolidine ring’s conformational flexibility could enhance binding to dynamic active sites .
- Synergistic Effects : Combined motifs (e.g., amide + tertiary amine) may modulate pharmacokinetic properties like blood-brain barrier permeability .
Advanced Research Question: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Stepwise Modifications : Systematically alter functional groups (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and test bioactivity .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical binding motifs .
- Data Correlation : Compare SAR trends with analogs (see table below) to infer structural determinants of activity .
| Analog | Structural Variation | Observed Activity |
|---|---|---|
| Tetrahydroquinoline derivative | Tetrahydroquinoline core | Antimicrobial, CNS modulation |
| Pyrrolidine-based compound | Pyrrolidine ring substitution | Analgesic effects |
| Chlorophenyl derivative | Chlorine position (para vs. meta) | Antibacterial selectivity |
Basic Research Question: What are the key structural motifs in this compound, and how do they influence its physicochemical properties?
Methodological Answer:
- Chlorophenyl Group : Enhances lipophilicity (logP) and may improve membrane permeability .
- Dimethylaminophenyl Group : Introduces basicity (pKa ~8–10), influencing solubility in acidic environments .
- Pyrrolidine-Ethyl Bridge : Increases molecular flexibility, potentially improving target engagement .
Advanced Research Question: How can researchers validate conflicting spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
- Orthogonal Validation : Cross-verify NMR assignments with 2D techniques (e.g., COSY, HSQC) .
- Synthetic Replicates : Repeat synthesis and characterization in independent labs to rule out batch-specific artifacts .
- Computational Prediction : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .
Advanced Research Question: What computational methods are suitable for predicting this compound’s biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB) .
- Pharmacophore Modeling : Identify shared features with known ligands (e.g., kinase inhibitors) using tools like Phase .
- ADMET Prediction : Tools like SwissADME can forecast bioavailability and toxicity risks .
Basic Research Question: How should researchers assess the compound’s stability under various storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
- Analytical Monitoring : Track degradation products via LC-MS and quantify parent compound loss over time .
- Optimal Storage : Store at –20°C in inert atmospheres (argon) to minimize oxidation/hydrolysis .
Advanced Research Question: How can researchers design comparative studies to evaluate this compound against its analogs?
Methodological Answer:
- Panel Testing : Screen against a library of analogs (e.g., varying substituents on the phenyl or pyrrolidine groups) in high-throughput assays .
- In Silico Profiling : Use cheminformatics tools (e.g., ROCS) to quantify structural similarity and predict activity cliffs .
- Mechanistic Focus : Compare off-target effects (e.g., CYP450 inhibition) to prioritize candidates with cleaner profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
